N'-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
Description
The compound N'-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide features a central ethanediamide backbone linking two critical moieties: a 2-cyanophenyl group and a thiazole ring substituted with a 3-fluorophenyl group. The 2-cyanophenyl substituent introduces strong electron-withdrawing effects, and the 3-fluorophenyl group on the thiazole modulates steric and electronic properties.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-15-6-3-5-13(10-15)20-24-16(12-28-20)8-9-23-18(26)19(27)25-17-7-2-1-4-14(17)11-22/h1-7,10,12H,8-9H2,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLZXVMRYLUBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as the cyano group, into other functional groups like amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
N’-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N’-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
N~1~-(3-acetamidophenyl)-N~2~-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide ()
- Key Differences: Substituents: The acetamidophenyl group (3-position) replaces the 2-cyanophenyl group in the target compound. Thiazole substitution: The fluorophenyl group is at the 4-position of the thiazole ring vs. 3-position in the target.
- Implications: The acetamido group (-NHCOCH₃) may enhance solubility compared to the electron-deficient cyano group (-CN).
G571-0332: N'-(3-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide ()
- Key Differences: Substituents: A 3-fluorophenyl group replaces the 2-cyanophenyl in the target. Thiazole substitution: Fluorine is at the 4-position on the phenyl ring attached to the thiazole.
- Implications: The absence of the cyano group reduces electron-withdrawing effects, possibly lowering reactivity or altering metabolic stability. Dual fluorophenyl groups may increase lipophilicity, influencing membrane permeability.
Pharmacological Analogues
Mirabegron (MBG): 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide ()
- Key Differences: Backbone: MBG uses an acetamide linker instead of ethanediamide. Substituents: A hydroxy-phenylethyl group and amino-thiazole replace the cyanophenyl and fluorophenyl-thiazole in the target.
- Implications: MBG’s β3-adrenergic receptor agonism is linked to its hydroxy-phenylethyl moiety. The target’s ethanediamide and cyanophenyl may redirect activity toward other targets. The ethanediamide’s dual amide groups could enhance hydrogen bonding compared to MBG’s single acetamide.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Key Differences: Backbone: Acetamide vs. ethanediamide. Substituents: Dichlorophenyl (electron-withdrawing Cl) vs. cyanophenyl and fluorophenyl.
- Implications: Dichlorophenyl’s larger steric bulk and stronger electron-withdrawing effects may reduce solubility compared to the target’s cyanophenyl. Structural studies show dichlorophenyl-thiazole acetamides form hydrogen-bonded dimers, a feature the target’s ethanediamide may amplify .
Electronic and Steric Properties
| Compound | Thiazole Substituent | Phenyl Substituent | Backbone | Key Electronic Effects |
|---|---|---|---|---|
| Target Compound | 3-fluorophenyl | 2-cyanophenyl | Ethanediamide | Strong electron-withdrawing (-CN, -F) |
| N~1~-(3-acetamidophenyl)-... (Ev. 8) | 4-fluorophenyl | 3-acetamidophenyl | Ethanediamide | Moderate electron-withdrawing (-F, -NHCOCH₃) |
| G571-0332 (Ev. 11) | 4-fluorophenyl | 3-fluorophenyl | Ethanediamide | Dual -F (electron-withdrawing, lipophilic) |
| MBG (Ev. 7) | Amino-thiazole | Hydroxy-phenylethyl | Acetamide | Electron-donating (-OH, -NH₂) |
- Solubility: The cyano group in the target may reduce solubility compared to acetamido or hydroxy groups but improve it relative to dichlorophenyl.
Biological Activity
N'-(2-cyanophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Functional Groups: The presence of a cyano group and a fluorophenyl moiety enhances its reactivity and interaction with biological targets.
- Thiazole Ring: This component is known for its role in various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and fluorophenyl groups can modulate enzyme or receptor activity, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions may lead to the inhibition of critical biological pathways:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation or inflammation.
- DNA Interaction: Similar compounds have shown the ability to bind to DNA, affecting transcription and replication processes.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds with similar structures. For instance, newly synthesized derivatives containing thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Assay |
| HCC827 | 20.46 ± 8.63 | 3D Assay |
| NCI-H358 | 16.00 ± 9.38 | 3D Assay |
These results indicate that the compound may exhibit higher efficacy in two-dimensional cultures compared to three-dimensional models, a common trend observed in antitumor drug evaluations .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thiazole derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
Such findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Case Studies
- Antitumor Evaluation : A study involving various thiazole derivatives showed that compounds similar to this compound were effective in inhibiting tumor cell proliferation via apoptosis pathways .
- Antimicrobial Testing : In vitro tests demonstrated that thiazole-containing compounds exhibited selective antibacterial activity against common pathogens such as E. coli and S. aureus, indicating their potential as therapeutic agents in infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
